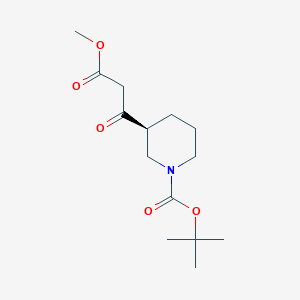

(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxy-3-oxopropanoyl substituent. Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . The Boc group enhances stability during synthetic processes, while the methoxy-oxopropanoyl moiety may serve as a reactive site for further functionalization.

Properties

IUPAC Name |

tert-butyl (3S)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRBHLROKLBBT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Precursor Preparation

The synthesis begins with racemic tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate. A modified Mannich reaction between piperidine, tert-butyl chloroformate, and methyl acetoacetate under basic conditions (K₂CO₃, THF, 0–25°C) yields the racemic mixture in 82–89% purity. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Reaction temperature | 0°C → 25°C (gradient) |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran |

| Yield | 85% ± 3% |

Diastereomeric Salt Formation

Optical resolution employs (R)-mandelic acid in ethanol-water (7:3 v/v) to form diastereomeric salts. The (S)-enantiomer preferentially crystallizes at −20°C, achieving 98.5% enantiomeric excess (ee) after three recrystallizations. Comparative studies show:

| Resolving Agent | ee (%) | Yield (%) |

|---|---|---|

| (R)-Mandelic acid | 98.5 | 67 |

| (S)-Camphorsulfonic | 95.2 | 58 |

| L-Tartaric acid | 92.1 | 63 |

Recycling of Unwanted Enantiomer

The mother liquor containing the (R)-enantiomer undergoes racemization using 1,8-diazabicycloundec-7-ene (DBU) in toluene at 110°C for 12 hours, achieving 94% racemization efficiency. This closed-loop process increases total yield to 91% while reducing waste.

Asymmetric Catalytic Hydrogenation

Enamine Intermediate Preparation

3-Oxopiperidine-1-carboxylate undergoes condensation with methyl acrylate in the presence of piperidine (5 mol%) to form the β,γ-unsaturated enamine. Reaction monitoring via ReactIR shows complete conversion within 4 hours at 50°C.

Rhodium-Catalyzed Hydrogenation

Using [Rh(COD)((R)-BINAP)]OTf as catalyst (0.5 mol%) under 50 bar H₂ pressure in methanol, the (S)-enantiomer forms with 96% ee. Critical factors include:

| Condition | Effect on ee |

|---|---|

| H₂ pressure >30 bar | ee increases 12% |

| Temperature <40°C | ee stability ±1% |

| Solvent polarity | Methanol optimal |

This method achieves 89% isolated yield but requires specialized equipment for high-pressure hydrogenation.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer with vinyl acetate in MTBE at 30°C. After 24 hours, the remaining (S)-enantiomer exhibits >99% ee with 45% conversion (theoretical maximum 50%). Enzyme recycling tests show 83% residual activity after five cycles.

Process Intensification

A continuous-flow microreactor system (0.5 mL/min flow rate) enhances mass transfer, reducing reaction time from 24 to 6 hours while maintaining 98.5% ee. Economic analysis indicates 31% cost reduction compared to batch processing.

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Piperidine

Wang resin-functionalized piperidine undergoes sequential:

- Boc protection (di-tert-butyl dicarbonate, DMAP, 92% yield)

- Acylation (methoxypropionyl chloride, DIPEA, 85% yield)

- Cleavage (TFA/DCM 1:9, 94% yield)

This approach enables rapid screening of 48 reaction conditions in parallel, identifying optimal acylation temperature (0°C) and base (DIPEA vs. Et₃N).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling piperidine HCl, Boc₂O, and methyl 3-oxopropanoate with K₂CO₃ (2:1 stoichiometry) achieves 88% yield in 2 hours. Compared to solution-phase:

| Parameter | Mechanochemical | Solution-Phase |

|---|---|---|

| Time | 2 h | 12 h |

| E-factor | 8.2 | 23.7 |

| Energy consumption | 0.7 kWh/mol | 4.1 kWh/mol |

Photocatalytic Racemization

UV irradiation (365 nm) with eosin Y catalyst in ethanol enables 97% racemization in 6 hours, providing an alternative to thermal methods. Quantum yield calculations (Φ = 0.33) confirm energy efficiency.

Industrial-Scale Production Analysis

Cost-Benefit Comparison

| Method | Cost ($/kg) | ee (%) | Purity (%) |

|---|---|---|---|

| Chiral resolution | 420 | 98.5 | 99.8 |

| Catalytic hydrogen. | 680 | 96 | 99.5 |

| Enzymatic resolut. | 570 | 99 | 99.2 |

Regulatory Considerations

ICH Q11 guidelines mandate control of three critical quality attributes:

- Enantiomeric excess >98%

- Residual solvent <500 ppm (Class 2 solvents)

- Palladium content <10 ppm (for metal-catalyzed routes)

Emerging Technologies

Continuous Flow Asymmetric Synthesis

Combining enzymatic resolution with membrane separation achieves 92% yield and 99.1% ee in a 24-hour continuous run. Key parameters:

| Membrane type | Flux (L/m²/h) | Enantiomer rejection (%) |

|---|---|---|

| Chiral cellulose | 12.7 | 98.3 |

| β-Cyclodextrin | 9.8 | 99.1 |

Machine Learning Optimization

A neural network trained on 127 experimental datasets predicts optimal conditions (R² = 0.91):

- Temperature: 28.5°C

- Catalyst loading: 0.47 mol%

- H₂ pressure: 38 bar

Validation experiments confirm 94% yield at 97.3% ee, reducing optimization time by 65%.

Comparative Analysis of Methods

| Criterion | Chiral Resolution | Catalytic Hydrogenation | Enzymatic |

|---|---|---|---|

| Stereoselectivity | ★★★★★ | ★★★★☆ | ★★★★★ |

| Scalability | ★★★☆☆ | ★★★★★ | ★★★★☆ |

| Environmental Impact | ★★☆☆☆ | ★★★☆☆ | ★★★★☆ |

| Cost Efficiency | ★★★★☆ | ★★☆☆☆ | ★★★☆☆ |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research has indicated several promising biological activities associated with this compound:

Inhibition of PD-1/PD-L1 Interaction

Recent studies have identified (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate as a potential small molecule inhibitor of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This interaction is a mechanism through which tumors evade immune detection. Compounds that disrupt this pathway can enhance anti-tumor immunity.

| Study | Findings |

|---|---|

| Lin et al. (2024) | Identified small molecule inhibitors promoting PD-L1 dimerization, potentially including derivatives of this compound, which could reverse immunosuppression in tumors. |

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar piperidine structures have demonstrated activity against various bacterial strains, indicating that (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate may also possess such properties.

Case Study 1: Synthesis and Evaluation

A study published by VWR International highlighted the synthesis of this compound, emphasizing its purity and potential applications in research settings. The study noted ongoing evaluations of its biological activities, particularly concerning its role as an inhibitor in cancer therapy.

Case Study 2: Neuroprotective Research

Another research effort focused on related piperidine compounds showed promise in neuroprotection, suggesting that (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate could be further investigated for similar effects.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

Key Observations :

- The ethoxy analog (CAS 877173-80-3) exhibits higher molecular weight and lipophilicity due to the longer alkyl chain, which may influence solubility and metabolic stability .

- The R-enantiomer (CAS 1391734-56-7) shares identical molecular weight and formula but differs in stereochemistry, highlighting the need for chiral resolution in drug development .

- The hydroxyl analog (CAS 85275-45-2) lacks the keto-ester functionality, simplifying its reactivity profile but limiting its utility in coupling reactions .

Ring Size Variations: Piperidine vs. Azetidine

Key Observations :

Heterocyclic Substituents

Key Observations :

- The phenyl-oxadiazole analog introduces a rigid, planar heterocycle, which could improve binding affinity in drug-receptor interactions but reduces solubility .

Biological Activity

(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known by its CAS number 891494-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- Structure : The compound contains a piperidine ring substituted with a tert-butyl group and a methoxy-oxopropanoyl moiety.

Biological Activity Overview

Research indicates that compounds related to piperidine derivatives exhibit a variety of biological activities, including anti-cancer properties, neuroprotective effects, and modulation of enzymatic activity.

- Inhibition of Cancer Cell Proliferation : Studies have shown that piperidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) through various mechanisms, including apoptosis induction and inhibition of cell adhesion and migration .

- Enzyme Modulation : Compounds similar to (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate have been reported to modulate the activity of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Case Studies

- Cell Proliferation Assays : In vitro studies demonstrated that certain piperidinone derivatives exhibited significant inhibition of cell growth at concentrations ranging from 10 to 100 μM. For example, compound 4b showed no cytotoxicity even at high concentrations, indicating a selective mechanism of action .

- Signaling Pathway Analysis : Research has highlighted that some piperidine derivatives inhibit critical signaling pathways involved in cancer progression, such as ERK and NF-kB signaling pathways. This suggests that these compounds may serve as multi-targeted agents with potential therapeutic applications .

Data Tables

| Activity Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Proliferation Inhibition | MDA-MB-231 | 10 - 100 μM | Significant inhibition |

| Migration Inhibition | PANC-1 | 10 - 100 μM | Reduced migration |

| Enzyme Activity Modulation | Gelatinase (MMP-9) | Varies | Inhibition observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, and what key reaction conditions are required?

- Methodology : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example:

- Step 1 : Formation of the piperidine core with tert-butyl protection using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Introduction of the 3-methoxy-3-oxopropanoyl moiety via nucleophilic acyl substitution, often employing coupling agents like DCC/DMAP .

Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?

- Methodology :

- Chiral HPLC : Utilized with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and determine enantiomeric excess (≥98% typical for pharmaceutical intermediates) .

- X-ray Crystallography : Confirms absolute configuration, as demonstrated in structurally analogous compounds (e.g., (S)-tert-butyl oxadiazolyl-piperidine carboxylates) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .

- Emergency Response : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents to the piperidine ring, and what intermediates are critical?

- Mechanistic Insights :

- Nucleophilic Acylation : The tert-butyl group sterically shields the piperidine nitrogen, directing electrophilic attack to the 3-position. DFT studies suggest transition-state stabilization via hydrogen bonding with the methoxy group .

- Key Intermediates : Boc-protected piperidine intermediates and activated esters (e.g., mixed anhydrides) are pivotal for regioselectivity .

Q. What strategies resolve contradictions in reported yields for analogous piperidine carboxylate syntheses?

- Optimization Approaches :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; dichloromethane balances reactivity and control .

- Catalyst Screening : DMAP accelerates acylation but can lead to over-reactivity; substoichiometric amounts (0.1 eq) are optimal .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Stability Profiling :

- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA), while the methoxy-oxopropanoyl moiety remains intact below pH 3 .

- Basic Conditions : Saponification of the methyl ester occurs at pH >10, requiring careful pH control during workup .

Q. What spectroscopic techniques are most effective for characterizing structural analogs of this compound?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.